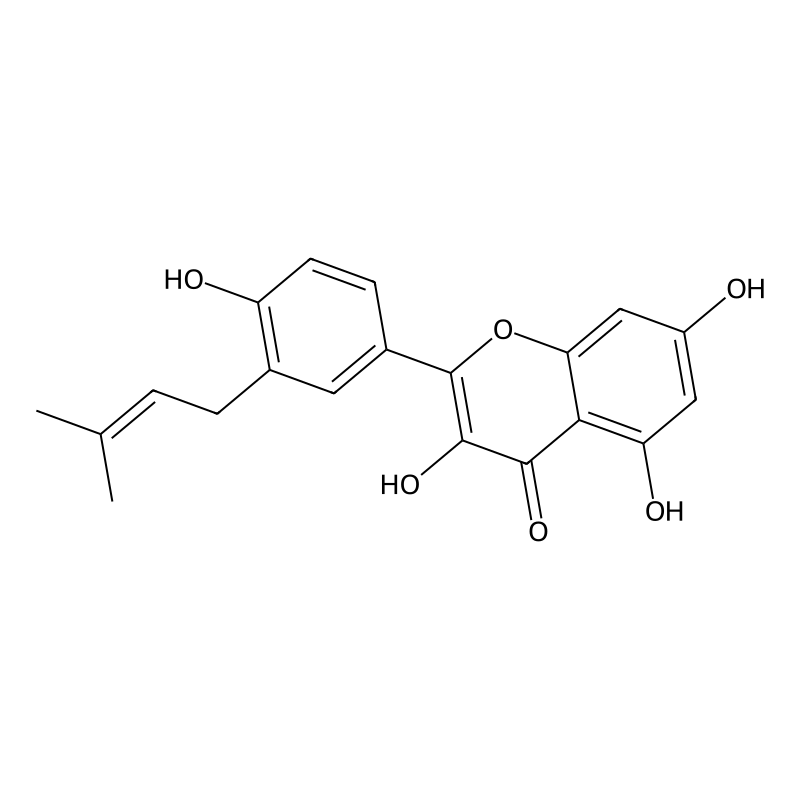Isolicoflavonol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-Inflammatory and Antioxidant Properties
Studies suggest Isolicoflavonol possesses anti-inflammatory and antioxidant properties. It may help reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and enzymes []. Additionally, Isolicoflavonol's antioxidant properties might protect cells from damage caused by free radicals, potentially contributing to the prevention of chronic diseases [].
Potential Role in Neurodegenerative Diseases
Emerging research suggests Isolicoflavonol might play a role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate it may protect neurons from damage and improve cognitive function in animal models [, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Other Potential Applications
Isolicoflavonol is being investigated for its potential applications in various other areas, including:
- Cancer: Studies suggest Isolicoflavonol might possess anti-cancer properties by inhibiting cancer cell proliferation and promoting cell death [].
- Cardiovascular health: Research suggests Isolicoflavonol might improve endothelial function and reduce blood pressure, potentially benefiting cardiovascular health [].
- Bone health: Isolicoflavonol might promote bone formation and prevent bone loss, potentially offering benefits for bone health [].
Isolicoflavonol is a naturally occurring compound classified within the flavonoid family, specifically as an isoflavonoid. Its chemical structure is denoted by the formula CHO, and it is primarily derived from various species of the Glycyrrhiza genus, including Glycyrrhiza uralensis and Glycyrrhiza aspera . This compound exhibits a unique arrangement of hydroxyl and methoxy groups, contributing to its distinct biological properties.
- Oxidation: Involves the addition of oxygen or removal of hydrogen, leading to oxidized products such as quinones.
- Reduction: Addition of hydrogen or removal of oxygen can yield dihydroflavonols.
- Substitution: Replacement of one functional group with another, often facilitated by halogens or nucleophiles under specific conditions.
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various halogens for substitution reactions.
Isolicoflavonol has demonstrated a range of promising biological activities:
- Aromatase Inhibition: It effectively inhibits aromatase, an enzyme crucial for estrogen biosynthesis, suggesting potential applications in treating estrogen-dependent conditions.
- Anti-Angiogenic Activity: Research indicates that it can inhibit angiogenesis in model organisms, making it a candidate for anti-cancer therapies.
- Anti-Inflammatory Activity: It contributes to the anti-inflammatory properties observed in licorice extracts, potentially influencing metabolic pathways related to inflammation .
Additionally, isolicoflavonol has been shown to significantly inhibit tyrosinase activity, impacting skin pigmentation processes.
Isolicoflavonol can be synthesized through various methods:
- Synthetic Routes: One common approach involves using flavonoid precursors that undergo hydroxylation and prenylation reactions. This multi-step process allows for the formation of isolicoflavonol from simpler compounds.
- Industrial Production: Typically involves extraction from natural sources like licorice. The extraction process includes separation and purification steps to isolate isolicoflavonol in its pure form .
The applications of isolicoflavonol span several fields:
- Pharmaceuticals: Due to its biological activities, it holds potential in developing treatments for conditions such as cancer and inflammatory diseases.
- Cosmetics: Its ability to inhibit tyrosinase makes it a candidate for skin whitening products.
- Nutraceuticals: As a component of licorice extracts, it may be utilized in dietary supplements aimed at enhancing health due to its anti-inflammatory properties .
Isolicoflavonol shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Licochalcone A | Contains a chalcone structure | Potent anti-inflammatory activity |
| Licochalcone C | Similar to licochalcone A | Stronger inhibition of certain enzymes |
| Genistein | Isoflavone with different hydroxylation | Known for its estrogenic activity |
| Daidzein | Another isoflavone | Exhibits phytoestrogen properties |
Isolicoflavonol's unique combination of hydroxyl and methoxy groups differentiates it from these compounds, particularly in its specific biological activities such as potent aromatase inhibition and anti-angiogenic effects .







